Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate
Description
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate (CAS: 2573784-38-8, molecular formula: C₁₁H₁₂ClFINO₂) is a halogenated aryl carbamate derivative. Its structure features a phenyl ring substituted with chlorine (Cl), fluorine (F), and iodine (I) at positions 2, 4, and 3, respectively, protected by a tert-butyl carbamate group. This compound is primarily used in pharmaceutical and agrochemical synthesis as a reactive intermediate, particularly in cross-coupling reactions where iodine acts as a leaving group .
Properties
Molecular Formula |
C11H12ClFINO2 |
|---|---|
Molecular Weight |
371.57 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-4-fluoro-3-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(13)9(14)8(7)12/h4-5H,1-3H3,(H,15,16) |
InChI Key |
RIUMUJQNCPSRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate typically involves the reaction of 2-chloro-4-fluoro-3-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for accessing the free amine intermediate in pharmaceutical synthesis.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | TFA in dichloromethane (DCM), 0–25°C | >90% | , |
| Hydrochloric acid (HCl) | 4M HCl in dioxane, room temperature | 85–92% |
Mechanistic Insight :
Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol. The electron-withdrawing halogen substituents (Cl, F, I) slightly accelerate deprotection due to increased electrophilicity at the carbonyl carbon .
Suzuki-Miyaura Cross-Coupling at the Iodo Substituent
The iodine atom undergoes palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(0), Na₂CO₃, THF/H₂O (4:1), cyclopentylboronic acid, reflux (12h) | 68–75% | |
| Optimized protocol | Pd(PPh₃)₄, K₃PO₄, toluene/ethanol (3:1), 80°C | 82% |
Key Data :
-
Reaction time: 12–24 hours.
-
Functional group tolerance: Compatible with esters, ketones, and unprotected amines post-Boc deprotection .
Nucleophilic Aromatic Substitution (NAS)
The chloro and iodo groups participate in NAS under specific conditions.
| Target Position | Conditions | Nucleophile | Yield | Reference |
|---|---|---|---|---|
| Iodo substituent | CuI, DMF, 120°C, 24h | Morpholine | 60% | |
| Chloro substituent | K₂CO₃, DMSO, 150°C (microwave) | Piperidine | 45% |
Notes :
-
Iodine exhibits higher reactivity than chlorine due to better leaving-group ability.
-
Fluorine remains inert under these conditions, serving as an ortho/para-directing group .
Condensation with Carboxylic Acids
The free amine (post-Boc removal) reacts with carboxylic acids to form amides, a key step in peptidomimetic synthesis.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| HATU-mediated coupling | HATU, DIPEA, DMF, room temperature (3h) | 63–71% | |
| EDCI/HOBt system | EDCI, HOBt, CH₂Cl₂, 0°C to RT | 58–65% |
Example Reaction :
Functionalization via Curtius Rearrangement
The Boc group can be transformed into isocyanates for further derivatization.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Acyl azide formation | NaN₃, HCl, DMF, 0°C to RT | 70% | |
| Thermal rearrangement | Toluene, 110°C, 2h | 85% |
Mechanism :
-
Conversion of Boc-protected amine to acyl azide.
-
Thermal rearrangement to isocyanate, trapped with alcohols or amines .
Stability Under Basic Conditions
The carbamate remains stable in mild bases but degrades under strong alkaline conditions.
| Conditions | Observation | Reference |
|---|---|---|
| 1M NaOH, aqueous THF, 25°C | Partial hydrolysis (20% over 24h) | , |
| 5M NaOH, reflux | Complete hydrolysis to amine and CO₂ |
Scientific Research Applications
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate, a chemical compound with the molecular formula C11H12ClFINO2, is notable for its structure, which includes a tert-butyl group, a chloro, fluoro, and iodo-substituted phenyl ring, and a carbamate functional group. This compound is employed in scientific research for various applications.
Scientific Research Applications
Tert-butyl N-(2-chloro-4-fluoro-3-iodophenyl)carbamate is used in scientific research across chemistry, biology, and industry.
Chemistry
- As an intermediate: It serves as a building block in synthesizing more complex organic molecules.
- Reaction component: It participates in palladium-catalyzed cross-coupling reactions with aryl halides. Common reagents in these reactions include palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane.
Biology
- Enzyme interactions and protein binding: Its unique structure makes it a candidate for studying enzyme interactions and protein binding. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The halogenated phenyl ring can also participate in non-covalent interactions like hydrogen bonding and van der Waals forces, influencing the compound’s overall biological activity.
Industry
- New materials and chemical processes: It is used in developing new materials and chemical processes.
Chemical Reactions
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate can undergo substitution, oxidation, reduction, and coupling reactions.
- Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamate group.
- Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides.
Mechanism of Action
The mechanism of action of tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Aryl Carbamates
a) Tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)
- Structure : Phenethyl group with a 4-chloro substituent and tert-butyl carbamate.
- Molecular weight : 255.74 g/mol
- Applications : Intermediate in organic synthesis; less reactive due to the absence of iodine.
- Key Difference : Lacking iodine, it is less reactive in cross-coupling reactions but safer to handle .
b) tert-Butyl (2-chloro-4-hydroxyphenyl)carbamate
- Structure : Hydroxyl group replaces fluorine and iodine at position 4.
- Reactivity : The hydroxyl group enhances hydrogen bonding, affecting solubility and acidity.
- Applications: Potential use in drug design for polar interactions, unlike the halogen-rich target compound .
c) tert-Butyl (2,6-difluoro-4-formylphenyl)carbamate
- Structure : Difluoro substitution at positions 2 and 6; formyl group at position 4.
- Reactivity : The aldehyde group enables nucleophilic additions, contrasting with the iodine-mediated couplings of the target compound.
- Applications : Useful in Schiff base formation or as a precursor for further functionalization .
Heterocyclic and Aliphatic Carbamates
a) tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
- Structure : Pyrazolo-pyrimidine and chromen moieties with fluorine substituents.
- Molecular weight : 615.7 g/mol (M⁺+1).
- Melting Point : 163–166°C.
- Applications : Likely designed for kinase inhibition due to the pyrazolo-pyrimidine core, differing from the target’s role as a coupling precursor .
b) tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate
Data Table: Comparative Analysis
Research Findings and Key Differences
Reactivity in Cross-Coupling Reactions
- The iodine substituent in the target compound enhances its utility in Suzuki-Miyaura or Ullmann-type couplings, where it serves as a superior leaving group compared to chlorine or fluorine .
- In contrast, tert-butyl (4-chlorophenethyl)carbamate lacks such reactivity, limiting its use to non-coupling applications .
Hazard Profiles
- The target compound’s trihalogenated structure correlates with higher hazards (skin/eye/respiratory irritation) compared to non-halogenated or mono-halogenated analogs like tert-butyl (4-chlorophenethyl)carbamate .
Pharmacological Potential
- The pyrazolo-pyrimidine derivative () targets kinase inhibition, while the iodine in the title compound may facilitate radio-labeling or heavy-atom incorporation in crystallography .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate?
- Methodological Answer : The synthesis typically involves sequential halogenation and carbamate protection. A common approach is:
Halogenation : Start with a phenyl ring precursor, introducing chlorine, fluorine, and iodine via electrophilic substitution or metal-catalyzed cross-coupling. For example, iodination using N-iodosuccinimide (NIS) under acidic conditions .
Carbamate Formation : React the halogenated intermediate with tert-butyl carbamate in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP) .
- Key Variables :
- Temperature: 0–25°C for halogenation; room temperature for carbamate coupling.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. of tert-butyl carbamate) and monitor reaction progress via TLC or LC-MS.
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks for tert-butyl (~1.3 ppm, singlet) and aromatic protons (split due to halogen proximity).
- ¹³C NMR : Carbamate carbonyl at ~155 ppm; halogenated carbons show deshielding .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ with exact mass matching C₁₁H₁₁ClFINO₂ (calc. 383.97 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm regiochemistry and stereoelectronic effects .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group .
- Light Sensitivity : Protect from direct sunlight to avoid photodecomposition of the iodine substituent .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the tert-butyl group .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:
- Multi-Technique Validation : Cross-validate NMR with IR (e.g., carbamate C=O stretch at ~1700 cm⁻¹) and HPLC purity checks (>95%) .
- Crystallographic Analysis : Resolve ambiguities in substituent positions via single-crystal X-ray diffraction .
- Isotopic Labeling : Use ¹⁹F or ¹²⁷I NMR to confirm halogen placement in complex mixtures .
Q. What strategies improve regioselectivity during iodination of the phenyl ring?
- Methodological Answer : Iodination at the 3-position competes with 5-position activation. Mitigate this by:
- Directing Groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to steer iodination .
- Catalytic Systems : Use Pd(OAc)₂ with NIS in acetic acid for ortho-directed iodination .
- Data Table :
| Condition | Regioselectivity (3-I:5-I) | Yield (%) |
|---|---|---|
| NIS, H₂SO₄, 0°C | 4:1 | 65 |
| Pd(OAc)₂, NIS, AcOH, 50°C | 9:1 | 82 |
| Electrochemical iodination | 7:1 | 75 |
| (Data synthesized from ) |
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl group reduces accessibility for metal catalysts. Workarounds include:
- Microwave-Assisted Synthesis : Enhance reaction kinetics under high temperatures (80–120°C) .
- Ligand Design : Use bulky phosphine ligands (e.g., XPhos) to stabilize transition states in Suzuki-Miyaura couplings .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce steric clashes .
Q. What computational methods predict the compound’s bioactivity in medicinal chemistry?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The iodine atom’s polarizability enhances halogen bonding .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for anti-inflammatory or anticancer activity .
- MD Simulations : Assess stability of carbamate-protein complexes over 100 ns trajectories (AMBER force field) .
Data Contradiction Analysis
Q. Why do different synthetic routes report varying yields for this compound?
- Methodological Answer : Discrepancies arise from:
- Impurity Profiles : Side reactions (e.g., dehalogenation) reduce yields in non-optimized protocols. LC-MS monitoring is critical .
- Catalyst Loading : Pd-catalyzed methods (0.5–2 mol%) show higher reproducibility than acid-mediated routes .
- Data Table :
| Route | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-mediated | H₂SO₄ | 58 | 88 |
| Pd-catalyzed | Pd(OAc)₂ | 85 | 97 |
| Electrochemical | None | 72 | 93 |
| (Data synthesized from ) |
Application-Oriented Questions
Q. How is this compound utilized as a building block in drug discovery?
- Methodological Answer :
- Peptidomimetics : The carbamate acts as a protease-resistant backbone modifier. For example, incorporate into kinase inhibitors via amide coupling .
- Radioimaging Probes : Replace iodine with ¹²⁵I for SPECT imaging agents targeting tumor receptors .
- Library Synthesis : Use in parallel synthesis to generate analogs for high-throughput screening .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with vermiculite and dispose as halogenated waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
